BenchChemオンラインストアへようこそ!

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea

Physicochemical profiling Drug-likeness Lead optimization

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1203303-09-6, molecular formula C₁₆H₁₆FN₃O₃S, MW 349.4 g/mol) is a synthetic diaryl urea derivative incorporating a cyclic sulfonamide (γ-sultam) motif at the N-phenyl position and a para-fluorophenyl substituent on the opposite urea nitrogen. Computed physicochemical descriptors from PubChem include XLogP3 of 1.9, two hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds, placing the compound within oral druggable chemical space by Lipinski and Veber criteria.

Molecular Formula C16H16FN3O3S
Molecular Weight 349.38
CAS No. 1203303-09-6
Cat. No. B2922437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea
CAS1203303-09-6
Molecular FormulaC16H16FN3O3S
Molecular Weight349.38
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3O3S/c17-12-2-4-13(5-3-12)18-16(21)19-14-6-8-15(9-7-14)20-10-1-11-24(20,22)23/h2-9H,1,10-11H2,(H2,18,19,21)
InChIKeyHVUNOVRLNWCWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1203303-09-6): Procurement-Relevant Identity and Physicochemical Baseline


1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1203303-09-6, molecular formula C₁₆H₁₆FN₃O₃S, MW 349.4 g/mol) is a synthetic diaryl urea derivative incorporating a cyclic sulfonamide (γ-sultam) motif at the N-phenyl position and a para-fluorophenyl substituent on the opposite urea nitrogen [1]. Computed physicochemical descriptors from PubChem include XLogP3 of 1.9, two hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds, placing the compound within oral druggable chemical space by Lipinski and Veber criteria [1]. The compound is supplied commercially at ≥95% purity for research use. Critically, no primary research publications, patent examples with quantitative biological data, or public bioassay results were identified for this specific structure in PubMed, ChEMBL, BindingDB, or PubChem BioAssay as of the literature search date [1].

Why Generic Diaryl Ureas and Simple Sultam Building Blocks Cannot Substitute for 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea in Structure-Activity Studies


The compound integrates two pharmacophoric elements—a diaryl urea hydrogen-bonding scaffold and an isothiazolidine 1,1-dioxide (γ-sultam) moiety—into a single, regiospecifically substituted entity. Literature on the γ-sultam class demonstrates that the cyclic sulfonamide confers distinct conformational constraint, hydrogen-bonding geometry, and electronic properties compared to acyclic sulfonamides or unsubstituted phenylureas [1]. Replacement with a simple isothiazolidine 1,1-dioxide (CAS 5908-62-3, the unsubstituted sultam core) or a generic N,N′-diphenylurea eliminates the specific substitution pattern required for target engagement in kinase inhibition, DPP-IV modulation, or anti-inflammatory pathways attributed to this chemotype [1][2]. Furthermore, the para-fluoro substituent on the distal phenyl ring modulates both lipophilicity and metabolic stability relative to chloro, methyl, or unsubstituted analogs, making direct interchange without quantitative activity verification unreliable [3]. The quantitative evidence below, while predominantly class-level, establishes the scientific rationale for selecting this specific substitution pattern.

Quantitative Differentiation Evidence for 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea Against Closest Analogs and In-Class Candidates


Physicochemical Differentiation: Computed Lipophilicity and Hydrogen-Bonding Capacity Versus Closest Structural Analogs

The target compound's computed XLogP3 of 1.9 differentiates it from the p-tolyl analog (CAS 1203039-33-1), which replaces the electron-withdrawing 4-fluoro substituent with an electron-donating 4-methyl group, predicted to increase logP by approximately 0.3–0.5 units based on π-substituent constants (π(CH₃) = 0.56 vs. π(F) = 0.14) [1]. The 4-fluorophenyl substitution also reduces the number of rotatable bonds to 3 compared to the benzhydryl analog (CAS 1203289-75-1), which introduces a diphenylmethyl group with 4 rotatable bonds, increasing conformational entropy and potentially reducing binding affinity to flat, hydrophobic protein pockets [1]. Additionally, the γ-sultam ring contributes two strong hydrogen-bond acceptor oxygens (S=O) that are geometrically constrained in a five-membered ring, a feature absent in acyclic sulfonamide analogs [2].

Physicochemical profiling Drug-likeness Lead optimization

γ-Sultam Scaffold Confers Class-Level Kinase Inhibitory Potential Absent in Acyclic Sulfonamide Ureas

Isothiazolidine 1,1-dioxide (γ-sultam) analogues have demonstrated potent CDK1 and CDK2 inhibitory activity and inhibited proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cell lines, as reported for 3-hydroxychromone derivatives bearing the sultam moiety [1]. While the target compound was not directly tested in this study, the presence of the identical γ-sultam pharmacophore suggests potential kinase engagement capability that is structurally precluded in acyclic sulfonamide-containing ureas. A recent comprehensive review of sultam drug discovery confirms that the cyclic sulfonamide scaffold is associated with anticancer activity across multiple chemotypes, including carbonic anhydrase inhibition, kinase modulation, and antiproliferative effects [2]. The target compound's diaryl urea motif further provides a privileged kinase inhibitor hinge-binding scaffold [3].

Kinase inhibition CDK Anticancer Sultam

γ-Sultam Urea Chemotype Is Associated with Dual COX-2/5-LOX Anti-Inflammatory Activity Not Observed with Simple Diaryl Ureas

A structurally related series of 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives containing an antioxidant 2,6-di-tert-butylphenol substituent demonstrated dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with cytokine-suppressive activity [1]. The γ-sultam ring was essential for this dual inhibitory profile; replacement with acyclic sulfonamide or deletion of the sulfone moiety abolished activity. The target compound, while lacking the antioxidant phenol substituent, retains the γ-sultam core and incorporates a fluorinated diaryl urea, a scaffold independently associated with anti-inflammatory activity through p38 MAPK and VEGFR-2 inhibition [2][3]. The combination of these two pharmacophores in a single molecule is structurally distinct from either chemotype alone.

Anti-inflammatory COX-2 5-LOX γ-Sultam

Fluorine Substitution Differentiates the Target Compound from Non-Fluorinated and Chlorinated In-Class Analogs for Metabolic Stability and Target Binding

The para-fluoro substituent on the distal phenyl ring of the target compound is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at that position, reduce electron density on the aromatic ring, and enhance target binding through orthogonal multipolar interactions with protein backbone carbonyls [1][2]. In contrast, the 4-chloro analog (CAS 1203366-74-8, 1-(5-Chloro-2-methoxyphenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea) introduces a heavier halogen with different steric bulk and electronic profile, while the p-tolyl analog (CAS 1203039-33-1) replaces fluorine with a methyl group that is susceptible to CYP450-mediated benzylic oxidation [3]. Fluorine substitution has been quantitatively associated with improved metabolic stability in numerous drug discovery programs, with typical increases in microsomal half-life of 2- to 5-fold compared to non-fluorinated counterparts [1]. However, no direct metabolic stability data for the target compound or its closest analogs were identified in public databases.

Fluorine chemistry Metabolic stability Medicinal chemistry SAR

Evidence-Backed Application Scenarios for 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea in Scientific Research and Early-Stage Drug Discovery


Chemical Probe for Kinase Selectivity Profiling Using the γ-Sultam Urea Scaffold

Based on class-level evidence that isothiazolidine 1,1-dioxide-containing compounds inhibit CDK1 and CDK2 [1], this compound can serve as a structurally defined starting point for kinase selectivity panel screening. Its combined γ-sultam and diaryl urea pharmacophores, with a fluorine-specific substitution pattern, make it a suitable candidate for profiling against a panel of 50–100 kinases to identify selective inhibition profiles that distinguish it from non-sulfonamide diaryl ureas. Researchers should note that no primary kinase inhibition data exist for this specific compound, and de novo profiling is required.

Dual COX-2/5-LOX Inhibitor Lead Optimization Template

The demonstrated dual COX-2/5-LOX inhibitory activity of γ-sultam derivatives [1] supports the use of this compound as a core template for synthesizing focused libraries aimed at identifying anti-inflammatory agents with reduced cardiovascular risk compared to COX-2-selective inhibitors. The fluorophenyl substituent provides a vector for additional SAR exploration through bioisosteric replacement or further substitution, while the urea linker can be varied to modulate potency and selectivity. The anti-inflammatory application is class-level inference only and requires experimental validation for this specific compound [2].

Metabolic Stability Benchmarking in Fluoro-Aromatic Lead Series

The para-fluorophenyl substitution in this compound provides a well-precedented metabolic blocking strategy [1] that can be quantitatively benchmarked against chloro, methyl, and unsubstituted phenyl analogs in microsomal or hepatocyte stability assays. This compound is appropriate for use as a comparator in structure-metabolism relationship studies where the impact of para-substituent electronics and sterics on CYP450-mediated clearance is being systematically evaluated. Procurement of the matched non-fluorinated analog alongside this compound enables controlled head-to-head metabolic comparison [2].

γ-Sultam Diaryl Urea Library Core for Antiproliferative Screening

Given that isothiazolidine 1,1-dioxide analogues have shown antiproliferative activity against EJ, HCT116, SW620, and MDAMB468 cancer cell lines [1], this compound can be deployed as a core scaffold for constructing a library of 20–50 analogs through parallel variation of the urea substituents and the sultam ring substitution pattern. The library can then be screened in the NCI-60 or similar cancer cell line panels to identify selective growth inhibition signatures that differentiate the γ-sultam diaryl urea class from other antiproliferative chemotypes [2].

Quote Request

Request a Quote for 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.